![molecular formula C45H51Cl2N2NiP B1527512 [1,3-Bis(2,6-diisopropilfenil)imidazol-2-ilideno]trifenilfosfina Dicloruro de Níquel(II) CAS No. 903592-98-3](/img/structure/B1527512.png)

[1,3-Bis(2,6-diisopropilfenil)imidazol-2-ilideno]trifenilfosfina Dicloruro de Níquel(II)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

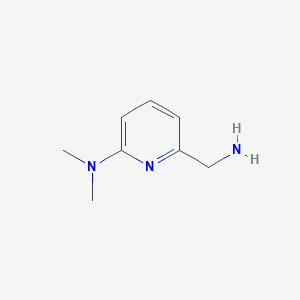

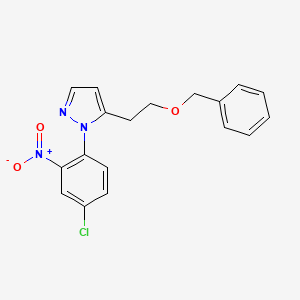

[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride is a useful research compound. Its molecular formula is C45H51Cl2N2NiP and its molecular weight is 780.5 g/mol. The purity is usually 95%.

The exact mass of the compound [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Arilación de Cetonas

Este compuesto sirve como catalizador para la arilación de cetonas, que es un proceso utilizado para introducir grupos arilo en compuestos cetónicos. La arilación es crucial en la síntesis de moléculas complejas para productos farmacéuticos y agroquímicos .

Reacción de Acoplamiento de Suzuki

Actúa como catalizador en las reacciones de acoplamiento de Suzuki, que se utilizan ampliamente para formar enlaces carbono-carbono entre ácidos borónicos arilo o vinilo y haluros o triflatos arilo o vinilo. Esta reacción es fundamental en la producción de productos químicos finos e intermedios farmacéuticos .

Reacción de Aminación de Buchwald-Hartwig

El compuesto se utiliza en reacciones de aminación de Buchwald-Hartwig para formar enlaces carbono-nitrógeno, particularmente en la síntesis de aminas aromáticas que son estructuras fundamentales en muchos fármacos y agroquímicos .

Deshalogenación de Cloruros de Arilo

Cataliza la deshalogenación de cloruros de arilo, que implica la eliminación de átomos de halógeno de un anillo aromático. Esta reacción es importante para modificar las propiedades electrónicas de los compuestos aromáticos .

Oxidación de Alcoholes Secundarios

El compuesto se utiliza en la oxidación de alcoholes secundarios a cetonas, que es una transformación fundamental en la síntesis orgánica con aplicaciones que van desde la ciencia de los materiales hasta los productos farmacéuticos .

Reacción de Kumada-Tamao-Corriu

Sirve como ligando para complejos de paladio que catalizan la reacción de Kumada-Tamao-Corriu, que se utiliza para crear enlaces carbono-carbono entre reactivos de Grignard y haluros orgánicos, un paso clave en muchas rutas sintéticas .

Reacción de Acoplamiento de Negishi

El compuesto también es un catalizador para las reacciones de acoplamiento de Negishi que forman enlaces carbono-carbono entre compuestos organocinc y haluros orgánicos, ampliamente aplicados en la construcción de moléculas complejas .

Acoplamiento de Stille

Por último, está involucrado como un ligando en las reacciones de acoplamiento de Stille, que se utilizan para unir dos grupos orgánicos mediante reactivos de organoestaño. Esta reacción es significativa en la síntesis de moléculas orgánicas complejas, incluidos productos farmacéuticos y polímeros .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as n-heterocyclic carbenes (nhcs), often act as ligands in metal complexes, forming stable bonds with transition metals .

Mode of Action

The compound, being a type of NHC, likely interacts with its targets by donating electron density to the metal center, forming a strong metal-carbon bond . This interaction stabilizes the metal center and can influence its reactivity, making it more suitable for certain types of chemical reactions .

Biochemical Pathways

Nhc-metal complexes are often used in catalysis, where they can facilitate a variety of reactions, including cross-coupling, hydrogenation, and olefin metathesis .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on its specific application. In a catalytic context, the result of its action would be the facilitation of a chemical reaction, leading to the formation of desired products .

Análisis Bioquímico

Biochemical Properties

[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride plays a crucial role in biochemical reactions, particularly in catalysis. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. The compound is known to interact with enzymes such as palladium complexes, which are involved in cross-coupling reactions . These interactions are typically characterized by the formation of stable complexes that can either activate or inhibit the enzyme’s activity, depending on the specific biochemical context.

Cellular Effects

The effects of [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain transcription factors, leading to changes in gene expression patterns . Additionally, the compound can alter metabolic fluxes within the cell, impacting overall cellular metabolism.

Molecular Mechanism

At the molecular level, [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s ability to form stable complexes with enzymes and other proteins is central to its mechanism of action . These interactions can lead to changes in enzyme activity, which in turn affect various biochemical pathways and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but can degrade over time when exposed to air or moisture . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, toxic or adverse effects can occur, including enzyme inhibition and disruption of normal cellular processes . These dosage-dependent effects are critical for understanding the compound’s potential therapeutic applications and safety profile.

Metabolic Pathways

[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. The compound can influence metabolic fluxes and alter metabolite levels within the cell

Transport and Distribution

The transport and distribution of [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.

Subcellular Localization

The subcellular localization of [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical effects.

Propiedades

Número CAS |

903592-98-3 |

|---|---|

Fórmula molecular |

C45H51Cl2N2NiP |

Peso molecular |

780.5 g/mol |

Nombre IUPAC |

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]-triphenyl-λ5-phosphane;nickel(2+);dichloride |

InChI |

InChI=1S/C45H51N2P.2ClH.Ni/c1-32(2)39-26-18-27-40(33(3)4)43(39)46-30-31-47(44-41(34(5)6)28-19-29-42(44)35(7)8)45(46)48(36-20-12-9-13-21-36,37-22-14-10-15-23-37)38-24-16-11-17-25-38;;;/h9-35H,1-8H3;2*1H;/q;;;+2/p-2 |

Clave InChI |

IGLKEXXECLLIAD-UHFFFAOYSA-L |

SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=C(C=CC=C6C(C)C)C(C)C.Cl[Ni]Cl |

SMILES canónico |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=C(C=CC=C6C(C)C)C(C)C.[Cl-].[Cl-].[Ni+2] |

Pictogramas |

Irritant; Health Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1527442.png)

![5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine](/img/structure/B1527446.png)

![2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid](/img/structure/B1527447.png)

![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B1527450.png)

![[6-(Tert-butoxy)pyridin-2-yl]methanamine](/img/structure/B1527451.png)